![molecular formula C8H7Cl2N3O3 B1517820 2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid CAS No. 1098389-56-0](/img/structure/B1517820.png)
2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid
Descripción general
Descripción
“2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid” is a chemical compound . It is also known as DCPA or pyridafol. It is used in the agricultural industry as an herbicide to control weeds.
Molecular Structure Analysis
The molecular formula of “2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid” is C8H7Cl2N3O3 . Its molecular weight is 264.06 g/mol.Physical And Chemical Properties Analysis
The molecular formula of “2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid” is C8H7Cl2N3O3 . Its molecular weight is 264.06 g/mol.Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Exploration
A pivotal area of application for 2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid is in the chemical synthesis of novel compounds. Researchers have developed general routes for synthesizing a variety of pyridazin-3-one derivatives, showcasing the versatility of related compounds in forming a broad range of chemical structures with potential applications in drug development and materials science. For instance, the synthesis of pyridazin-3-one derivatives from active methylene compounds highlights the reactivity and utility of these compounds in generating fused azines and naphthyridine derivatives, showcasing the compound's role in creating pharmacologically relevant structures (Ibrahim & Behbehani, 2014).
Antimicrobial and Antioxidant Activity
Another significant application is the exploration of antimicrobial and antioxidant activities of derivatives. Novel pyridine and fused pyridine derivatives exhibit promising antimicrobial and antioxidant activities, hinting at the potential for developing new therapeutic agents based on modifications of the parent compound. Such studies are crucial for identifying new candidates for antibiotic and antioxidant formulations, addressing the growing concern over antibiotic resistance and oxidative stress-related diseases (Flefel et al., 2018).
Nucleophilic Displacement Reactions
Research into the reactivity of related compounds, such as methyl (3,6-dichloropyridazin-4-yl)acetate, with nucleophiles, reveals insights into the chemical behavior of these molecules, which is fundamental for synthetic chemistry applications. Such studies help in understanding the reactivity patterns and designing synthesis pathways for generating novel compounds with desired properties, thereby broadening the scope of applications in medicinal chemistry and materials science (Adembri et al., 1976).
Anticancer and Antitumor Activities
Derivatives of 2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid have been evaluated for their anticancer and antitumor activities, demonstrating the potential for these compounds in cancer therapy. Through molecular docking studies and in vitro screenings, researchers aim to identify compounds with high efficacy against cancer cells, contributing to the development of new therapeutic options for cancer treatment. This area of research is critical for advancing our understanding of how chemical derivatives can be optimized for maximal therapeutic effects against various cancer types (Mehvish & Kumar, 2022).
Propiedades
IUPAC Name |
2-[(3,6-dichloropyridazine-4-carbonyl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3O3/c1-13(3-6(14)15)8(16)4-2-5(9)11-12-7(4)10/h2H,3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJWJQLRQWMSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC(=NN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



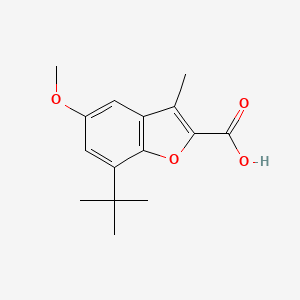
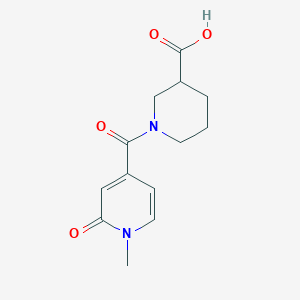
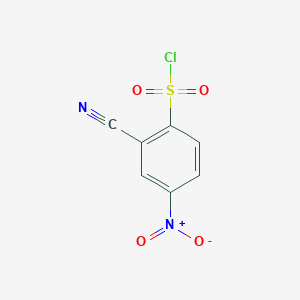
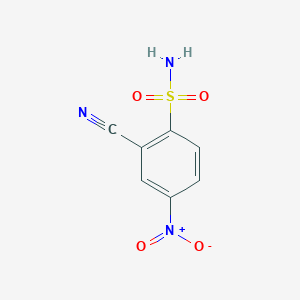
![3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B1517746.png)
![[1-(3-Methylphenyl)cyclopentyl]methanamine](/img/structure/B1517747.png)
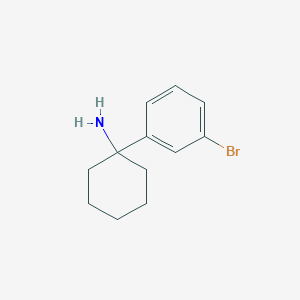
![3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile](/img/structure/B1517749.png)
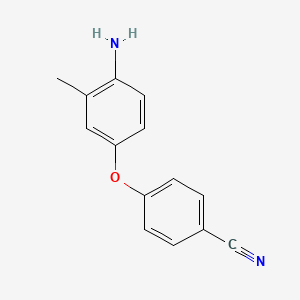
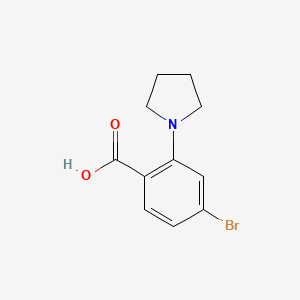
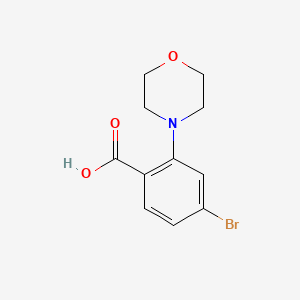
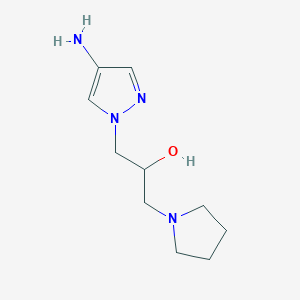
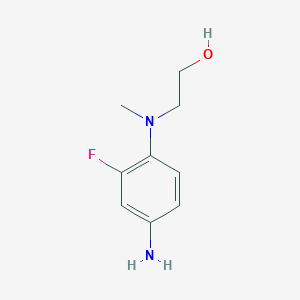
![2-[(3-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517760.png)